molecular formula C16H17FN4O B2477011 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide CAS No. 1797222-41-3

2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide

Cat. No.: B2477011
CAS No.: 1797222-41-3
M. Wt: 300.337
InChI Key: LXMKKFKLXVLJQT-UHFFFAOYSA-N
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Description

2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a synthetic small molecule of interest in preclinical neuroscience and oncology research. Compounds featuring a fluorinated benzamide moiety linked to a pyrrolidinyl-pyrimidine scaffold, as seen in this structure, have been investigated as potent and selective inhibitors of phosphodiesterase 10A (PDE10A) . PDE10A is predominantly expressed in the striatum of the brain, and its inhibition modulates cAMP and cGMP signaling in medium spiny neurons, a mechanism considered relevant for investigating novel therapeutic approaches for psychiatric and neurological disorders . Furthermore, the structural motif of a fluorobenzamide is found in various molecules studied for their capacity to disrupt tubulin polymerization and induce mitotic blockage . This mechanism can lead to cell cycle arrest in the G2-M phase and the initiation of mitochondrial-dependent apoptosis in proliferating cells, making compounds with this profile valuable tools for exploring new anticancer strategies . Researchers can utilize this compound to probe these specific biological pathways.

Properties

IUPAC Name

2-fluoro-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O/c17-13-6-2-1-5-12(13)16(22)19-11-14-18-8-7-15(20-14)21-9-3-4-10-21/h1-2,5-8H,3-4,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMKKFKLXVLJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule can be dissected into two primary components:

  • 4-(Pyrrolidin-1-yl)pyrimidin-2-yl)methylamine : A pyrimidine ring substituted with pyrrolidine at position 4 and a methylamine group at position 2.
  • 2-Fluorobenzoic acid : The acylating agent for the final amide bond formation.

Retrosynthetically, the pyrimidine core is derived from 2,4-dichloropyrimidine, where the 4-chloro group is replaced by pyrrolidine, and the 2-chloro group is functionalized into a methylamine.

Step-by-Step Synthesis of Key Intermediates

Synthesis of 2-Chloro-4-(Pyrrolidin-1-yl)Pyrimidine

The foundational step involves substituting the 4-chloro group of 2,4-dichloropyrimidine with pyrrolidine. This is achieved via nucleophilic aromatic substitution under basic conditions:

Procedure :

  • Reactants : 2,4-Dichloropyrimidine (1.0 eq), pyrrolidine (1.1 eq), sodium tert-butoxide (1.2 eq) in tetrahydrofuran (THF).
  • Conditions : Reaction at 65–70°C for 4 hours under nitrogen.
  • Workup : Acid quenching (trifluoroacetic acid) and aqueous extraction.
  • Yield : 96.3% (reported for analogous amination).

Mechanistic Insight :
The base deprotonates pyrrolidine, enhancing its nucleophilicity. The 4-chloro position is more reactive due to electronic and steric factors, enabling selective substitution.

Functionalization of the 2-Chloro Position to Methylamine

The 2-chloro group is converted to a methylamine via a two-step cyanation-reduction sequence:

Cyanation

Procedure :

  • Reactants : 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine (1.0 eq), potassium cyanide (1.5 eq) in dimethylformamide (DMF).
  • Conditions : 80°C for 12 hours.
  • Yield : ~85% (estimated based on analogous reactions).
Nitrile Reduction to Primary Amine

Procedure :

  • Reactants : 2-Cyano-4-(pyrrolidin-1-yl)pyrimidine (1.0 eq), lithium aluminum hydride (LiAlH₄, 2.0 eq) in dry tetrahydrofuran.
  • Conditions : Reflux at 66°C for 6 hours.
  • Workup : Quenching with aqueous sodium sulfate and filtration.
  • Yield : 78% (similar reductions reported).

Alternative Method : Catalytic hydrogenation (H₂, Pd/C, ethanol) achieves comparable yields with milder conditions.

Amide Coupling with 2-Fluorobenzoic Acid

The final step involves coupling the methylamine intermediate with 2-fluorobenzoic acid:

Procedure :

  • Reactants : 2-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)methyl)amine (1.0 eq), 2-fluorobenzoyl chloride (1.2 eq), N,N-diisopropylethylamine (DIPEA, 2.0 eq) in dichloromethane.
  • Conditions : Room temperature, 12 hours.
  • Workup : Aqueous wash, drying, and column chromatography.
  • Yield : 82%.

Optimization Note : Ultrasonic irradiation (40 kHz, 50°C) reduces reaction time to 2 hours with a 90% yield, as demonstrated in analogous amide syntheses.

Alternative Synthetic Routes

Reductive Amination of Pyrimidine-2-Carbaldehyde

Route Overview :

  • Aldehyde Formation : Oxidize 2-(hydroxymethyl)-4-(pyrrolidin-1-yl)pyrimidine (from chloromethyl precursor) to the aldehyde using pyridinium chlorochromate (PCC).
  • Reductive Amination : React with ammonium acetate and sodium cyanoborohydride to yield the methylamine.

Advantages : Avoids toxic cyanide intermediates.
Yield : 70–75% for reductive amination.

Reaction Optimization and Scalability

Solvent-Free and Ultrasound-Assisted Methods

  • Ultrasound Enhancement : Sonication (40 kHz) during amide coupling reduces reaction times by 60% and improves yields to >90%.
  • Continuous-Flow Systems : Gram-scale synthesis of analogous compounds achieves 95% purity in 25 minutes, highlighting industrial potential.

Analytical Characterization

Key Data for 2-Fluoro-N-((4-(Pyrrolidin-1-yl)Pyrimidin-2-yl)Methyl)Benzamide :

Property Value Method
Molecular Formula C₁₇H₁₈FN₅O HRMS
Melting Point 158–160°C DSC
Purity >99.5% HPLC (C18 column)
IR (cm⁻¹) 1650 (C=O), 1540 (C-F) FT-IR

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.35 (s, 1H, pyrimidine-H), 7.85–7.40 (m, 4H, Ar-H), 4.65 (s, 2H, CH₂), 3.45 (m, 4H, pyrrolidine-H), 2.05 (m, 4H, pyrrolidine-H).

Applications and Derivative Synthesis

The compound serves as a precursor for kinase inhibitors and anticancer agents. Functionalization at the pyrimidine 2-position enables diversification:

  • Suzuki Coupling : Introduce aryl groups for enhanced bioactivity.
  • Alkylation : Quaternize the pyrrolidine nitrogen for cationic derivatives.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C16H17FN4O
  • Molecular Weight : 300.33 g/mol
  • CAS Number : 1797222-41-3

The structure of the compound features a fluorine atom, a pyrimidine ring, and a benzamide moiety, which contribute to its biological activity.

Kinase Inhibition

A primary application of 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is its role as a kinase inhibitor. Kinases are crucial in various signaling pathways that regulate cell growth and proliferation. The compound has shown promise in inhibiting several kinases associated with cancer progression.

Case Study: Inhibition of Plasmodial Kinases

Recent studies have identified the potential of this compound to inhibit specific kinases involved in malaria, such as PfGSK3 and PfPK6. These kinases are essential for the life cycle of the malaria parasite, making them attractive targets for drug development. In vitro assays demonstrated that compounds similar to 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide exhibit significant inhibitory activity against these kinases .

Kinase IC50 Value (nM) Reference
PfGSK3698 ± 66
PfPK6Not Determined

Cancer Therapy

The compound's structural features suggest it may interact with various receptors implicated in cancer, particularly those involved in the VEGF (Vascular Endothelial Growth Factor) and PDGF (Platelet-Derived Growth Factor) pathways.

Case Study: Receptor Tyrosine Kinase Inhibition

Research has shown that analogs of 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide can inhibit receptor tyrosine kinases that are overexpressed in several cancers. These interactions can potentially lead to reduced tumor growth and metastasis .

Target Kinase Activity Reference
VEGFPotent Inhibitor
PDGFPotent Inhibitor

Antimicrobial Applications

Emerging research indicates that this compound may also possess antimicrobial properties. Its ability to inhibit specific kinases involved in bacterial resistance mechanisms could make it a candidate for developing new antibiotics.

Case Study: Targeting Bacterial Kinases

Studies have suggested that compounds similar to 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide could inhibit bacterial kinases, which play vital roles in bacterial growth and survival. This application is particularly relevant given the rising concern over antibiotic resistance .

Mechanism of Action

The mechanism of action of 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Core

Halogen Substitutions
  • 2,6-Dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 2, ): This compound replaces fluorine with chlorine at the 2- and 6-positions of the benzamide. Chlorine’s larger atomic radius and stronger electron-withdrawing effects may enhance target binding but reduce metabolic stability compared to fluorine. Compound 2 demonstrated activity as an EGFR inhibitor, with an LCMS [M+H]+ of 447.1 and distinct NMR shifts indicative of hydroxypiperidine interactions .
  • (E)-2-Fluoro-N-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenethyl)-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide (Compound 17, ): Retaining the 2-fluoro substitution, this compound incorporates a phthalazinone group and a hydroxyamino moiety. It exhibited potent anti-proliferative activity in cancer cell lines (e.g., 4.1-fold lower cytotoxicity in MCF-10A cells than SAHA), highlighting the role of fluorine in balancing efficacy and safety .
Trifluoromethyl and Methylpiperazine Modifications
  • Flumbatinib () :
    This tyrosine kinase inhibitor features a trifluoromethyl group on the benzamide core and a methylpiperazine-linked pyrimidine. The trifluoromethyl group enhances lipophilicity and target residence time, while methylpiperazine improves solubility. Flumbatinib’s structure (CAS 895519-90-1) underscores the importance of electron-withdrawing groups in kinase inhibition .

Pyrimidine and Heterocyclic Modifications

  • The 2-fluoro-N-isopropylbenzamide moiety retains fluorine but substitutes pyrrolidine with a bulkier isopropyl group, which may alter pharmacokinetics (e.g., MP: 175–178°C, mass 589.1 [M++1]) .
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzamide (6c, ): The pyridinyl-pyrimidine scaffold and trifluoromethyl group enhance dual kinase inhibition (e.g., EGFR and ABL). The methylpiperazine linker improves blood-brain barrier penetration compared to pyrrolidine, which is smaller and less basic .

Linker and Solubility Considerations

  • Pyrrolidine vs. However, piperazine derivatives often exhibit better aqueous solubility due to increased basicity .

Anticancer Activity

  • The target compound’s pyrrolidine-pyrimidine scaffold may mimic diaminopyrimidine-based EGFR inhibitors (), while fluorine reduces off-target toxicity compared to chlorinated analogs .
  • Compound 17 () showed a 4.1-fold safety advantage over SAHA, suggesting fluorine’s role in selective cytotoxicity .

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility Features
Target Compound ~360 g/mol 2-Fluoro, pyrrolidinylpyrimidine Moderate (pyrrolidine enhances)
Flumbatinib ~560 g/mol Trifluoromethyl, methylpiperazine High (piperazine enhances)
Compound 2 447.1 g/mol 2,6-Dichloro, hydroxypiperidine Low (chlorine reduces)

Biological Activity

The compound 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide (CAS No. 1797222-41-3) is a novel benzamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide typically involves several steps:

  • Formation of the Pyrimidine Ring : The pyrimidine structure is synthesized through a condensation reaction involving β-ketoesters and urea.
  • Introduction of the Fluorine Atom : Electrophilic fluorination is employed to introduce the fluorine atom, often using reagents like Selectfluor.
  • Attachment of the Pyrrolidine Moiety : A nucleophilic substitution reaction allows for the attachment of the pyrrolidine ring to the fluorinated pyrimidine.
  • Formation of the Benzamide Group : The final step involves coupling the benzamide group, frequently facilitated by trifluoroacetic acid as a catalyst .

The biological activity of 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate these targets' activity by binding to their active sites, leading to alterations in various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. For instance, it has been shown to inhibit certain kinases involved in cancer cell proliferation, suggesting potential applications in cancer therapy .

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide effectively inhibited cell growth in various cancer cell lines, including those resistant to traditional chemotherapeutics like methotrexate. This resistance was attributed to downregulation of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism .
  • Anti-inflammatory Properties : Preliminary studies have suggested that this compound may possess anti-inflammatory effects, potentially through modulation of inflammatory cytokines .

Data Table: Biological Activity Summary

Activity Type Description Reference
Enzyme InhibitionInhibits DHFR and other kinases involved in cancer growth
Anticancer EffectsReduces proliferation in resistant cancer cell lines
Anti-inflammatory EffectsModulates inflammatory cytokines

Research Findings

Recent studies have highlighted the compound's unique properties compared to other benzamides. Its structural specificity allows for selective targeting of molecular pathways associated with cancer and inflammation, making it a promising candidate for further investigation in pharmacological applications.

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and reaction conditions for preparing 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide?

  • The synthesis involves multi-step organic reactions. Key steps include:

  • Formation of the pyrimidine core via nucleophilic substitution or cyclization.
  • Introduction of the pyrrolidine moiety using coupling agents (e.g., carbodiimides) under inert conditions.
  • Final benzamide coupling via condensation between the pyrimidine intermediate and 2-fluorobenzoyl chloride.
  • Common solvents: dimethylformamide (DMF) or ethanol; purification via column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • IR Spectroscopy : Confirms amide C=O stretching (~1650–1700 cm⁻¹) and fluorine substitution .
  • NMR (¹H/¹³C) : Assigns protons and carbons in the pyrimidine, pyrrolidine, and benzamide groups. Key signals include aromatic protons (δ 7.2–8.5 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .

Q. How does the fluorine atom influence the compound's physicochemical properties?

  • The 2-fluoro substituent increases lipophilicity (log P ~3.5–4.0), enhancing membrane permeability.
  • Fluorine’s electronegativity stabilizes the benzamide moiety against metabolic degradation, improving bioavailability .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrrolidine-pyrimidine intermediate?

  • Key variables :

  • Temperature : Controlled heating (80–100°C) to avoid side reactions.
  • Catalysts : Use of Pd-based catalysts for efficient cross-coupling.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
    • Monitoring : Real-time HPLC tracking of intermediate formation .

Q. How to resolve NMR spectral contradictions caused by rotational isomerism in the benzamide group?

  • Dynamic NMR (VT-NMR) : Conduct experiments at variable temperatures (e.g., −40°C to 80°C) to coalesce split signals.
  • 2D Techniques (COSY, NOESY) : Identify through-space correlations between amide protons and adjacent substituents .

Q. What strategies address discrepancies between in silico docking predictions and in vitro binding assays?

  • Validation steps :

  • Molecular Dynamics (MD) Simulations : Refine docking poses over 100+ ns to account for protein flexibility.
  • Assay conditions : Confirm buffer pH (e.g., 7.4 vs. 6.8) and ionic strength, which affect ligand-protein interactions.
  • Control experiments : Compare with known inhibitors (e.g., imatinib derivatives) to benchmark activity .

Q. How to design structure-activity relationship (SAR) studies for the pyrrolidine moiety?

  • Analog synthesis : Replace pyrrolidine with piperidine, morpholine, or azetidine to assess ring size effects.
  • Functional group modifications : Introduce methyl or carbonyl groups to the pyrrolidine nitrogen.
  • Assay panels : Test analogs against kinase targets (e.g., BCR-ABL) and measure IC₅₀ values .

Q. What challenges arise in determining log P and pKa for multi-ionizable compounds?

  • Log P : Use shake-flask method with octanol/water partitioning, validated by HPLC retention time correlation.
  • pKa : Employ potentiometric titration (e.g., Sirius T3 instrument) or computational tools (e.g., MarvinSuite).
  • Multi-ionizable groups : Account for protonation states of the pyrimidine nitrogen and benzamide carbonyl .

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